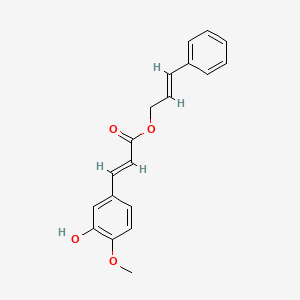
Cinnamyl isoferulate
Overview
Description
Scientific Research Applications
- Cinnamyl isoferulate exhibits antimicrobial activity against pathogenic fungi and bacteria . Researchers have explored its potential as a natural alternative for combating infections and preserving food products.
- This compound is a natural compound found in cinnamon. It possesses pharmacological effects that can benefit human health . These effects include antioxidant, anti-inflammatory, and potential cardiovascular benefits.
- While research is ongoing, some studies suggest that cinnamyl esters, including isoferulate, may have positive effects on blood circulation and blood stasis removal . However, further investigation is needed to fully understand these potential health benefits.
Antimicrobial Properties
Pharmacological Effects
Health and Wellness
Future Directions
Cinnamic acid derivatives, which include Cinnamyl isoferulate, are widely used in cosmetics and have various functions . Some currently investigated natural and synthetic derivatives of cinnamic acid have shown skin lightening and anti-aging properties . Some of them may become new cosmetic ingredients in the future . In particular, 4-hydroxycinnamic acid, which is currently indexed as a skin-conditioning cosmetics ingredient, has been widely tested in vitro and in vivo as a new drug candidate for the treatment of hyperpigmentation .
Mechanism of Action
Target of Action
Cinnamyl isoferulate, a natural product found in Populus and Salicaceae , is a type of cinnamate that has been studied for its antimicrobial activity . The primary targets of this compound are likely to be similar to those of other cinnamates and cinnamides, which include the cell membranes of bacteria and fungi . These compounds interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Mode of Action
This compound, like other cinnamates, is believed to inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation . This interaction with the cell membrane and cell wall disrupts the integrity of these structures, leading to cell death .
Biochemical Pathways
This compound is likely involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of monolignols in plants . Cinnamoyl-CoA reductase (CCR) is the first committed enzyme in this pathway, catalyzing the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes . This pathway plays a pivotal role in directing metabolic flux toward flavonoids and stilbenes or monolignols, hydroxycinnamic acids, and, depending on the species, hydroxycinnamoyl esters .
Pharmacokinetics
These compounds were found to exhibit good absorption and distribution characteristics, making them potentially effective therapeutic agents .
Result of Action
The result of this compound’s action is the inhibition of microbial growth and reproduction, leading to the death of the targeted cells . This antimicrobial activity makes this compound a potential candidate for the development of new antimicrobial agents.
Action Environment
properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-22-18-11-9-16(14-17(18)20)10-12-19(21)23-13-5-8-15-6-3-2-4-7-15/h2-12,14,20H,13H2,1H3/b8-5+,12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPBHCOTQOOMTN-JPFJJCCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,11-Diethyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1643708.png)

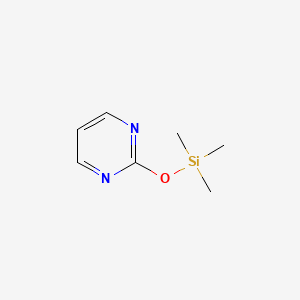

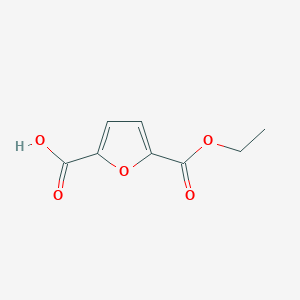
![(2S)-2-amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1643738.png)

![L-Methionine, [methyl-3H]](/img/structure/B1643753.png)
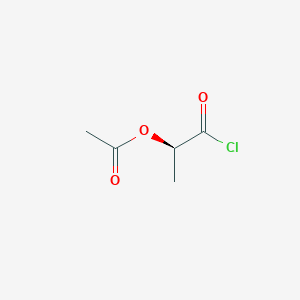

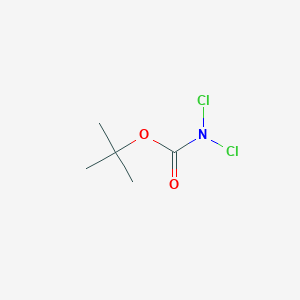
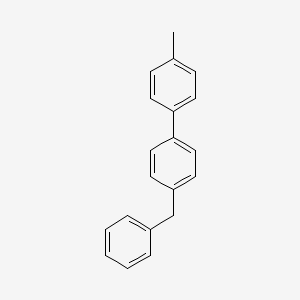
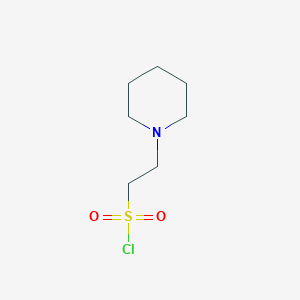
![1-Bicyclo[2.2.1]hept-5-en-2-yl-1-phenylethanol](/img/structure/B1643781.png)